2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
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Overview
Description
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,5-dimethoxyphenyl group and an acetamide group. The chromen-2-one core is known for its diverse biological activities, making this compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetamide Group: The acetamide group can be introduced through an amidation reaction, where the intermediate product is reacted with acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and various nucleophiles or electrophiles.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Chroman-2-one or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide
- 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-8-yl)oxy)acetamide
- 2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-5-yl)oxy)acetamide
Uniqueness
2-((3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide is unique due to its specific substitution pattern on the chromen-2-one core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-6-4-13(26-10-18(21)22)9-17(14)27-20(23)19(11)15-8-12(24-2)5-7-16(15)25-3/h4-9H,10H2,1-3H3,(H2,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWFAHVFVGDBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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